![molecular formula C23H24N4O4 B2546453 N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923193-85-5](/img/structure/B2546453.png)
N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The scientific research involving N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide primarily focuses on the synthesis and characterization of similar compounds with potential biological activities. For instance, Iftikhar et al. (2019) developed a novel five-step synthetic route to create 1,3,4-oxadiazole derivatives with significant α-glucosidase inhibitory potential, which suggests potential applications in managing diabetes or other metabolic disorders. These compounds were synthesized using common raw materials, aiming to generate promising drug leads (Iftikhar et al., 2019).
Biological Activities
Another study by Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole derivatives, showing relative activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).
Nath et al. (2021) focused on the synthesis and anticonvulsant evaluation of indoline derivatives, indicating a broader scope of pharmacological research and potential therapeutic applications for epilepsy and related neurological disorders (Nath et al., 2021).
Drug Design and Molecular Docking
Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an indole acetamide derivative, indicating its anti-inflammatory potential through in silico modeling, targeting cyclooxygenase domains. This study emphasizes the compound's promise in drug design for inflammatory conditions (Al-Ostoot et al., 2020).
Molecular Studies
A study by Ying-jun (2012) on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety utilized NMR techniques to analyze the structure and properties of the compound, contributing to the understanding of its chemical behavior and potential biological interactions (Ying-jun, 2012).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-25-26-23(31-15)19-13-17-6-4-5-7-18(17)27(19)14-22(28)24-11-10-16-8-9-20(29-2)21(12-16)30-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDFQRNQXGJEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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